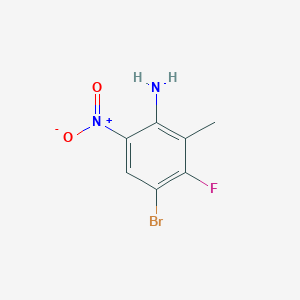

4-Bromo-3-fluoro-2-methyl-6-nitroaniline

Description

Contextual Significance of Substituted Anilines in Synthetic Chemistry and Materials Science

Substituted anilines are cornerstone molecules in the chemical industry, prized for their role as versatile precursors. acs.org The amino group of the aniline (B41778) can be readily modified, and the aromatic ring can be functionalized, making these compounds essential starting materials for a vast array of products. In synthetic chemistry, they are fundamental to the production of pharmaceuticals, agrochemicals such as pesticides and herbicides, and vibrant dyes and pigments. bohrium.comchemimpex.com

Beyond their role as intermediates, the properties of substituted anilines are harnessed in materials science. They are incorporated into the structure of polymers to enhance thermal stability and electronic properties. researchgate.netrsc.org Furthermore, the nitrogen atom in the aniline structure allows these molecules to act as effective corrosion inhibitors by adsorbing onto metal surfaces and preventing oxidative degradation. cresset-group.com The development of novel methods for synthesizing diversely substituted anilines remains an active area of research, aiming to provide access to new chemical entities with tailored properties. bohrium.com

Overview of Fluorine, Bromine, and Nitro Group Functionality in Aromatic Systems

The chemical behavior of an aromatic compound is profoundly influenced by its substituents. The specific combination of fluorine, bromine, and a nitro group on an aniline ring, as seen in 4-Bromo-3-fluoro-2-methyl-6-nitroaniline, imparts a unique set of properties that are highly valuable in chemical synthesis.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. In medicinal chemistry, the introduction of fluorine can significantly enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic oxidation. cresset-group.com It can also increase a molecule's binding affinity to its biological target and improve its ability to permeate cell membranes. cresset-group.commdpi.com

Bromine: The bromine atom is an excellent functional group for synthetic transformations. Aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for constructing complex molecular frameworks. nih.gov

Nitro Group: The nitro group (NO₂) is one of the strongest electron-withdrawing groups, acting through both inductive and resonance effects. This dramatically decreases the electron density of the aromatic ring, deactivating it towards electrophilic substitution. chemimpex.com A key feature of the nitro group is its ability to be readily reduced to an amino group (-NH₂). This transformation is synthetically powerful, as it converts a strongly deactivating group into a strongly activating one, thereby enabling a different set of chemical reactions on the aromatic ring. nih.gov

The collective influence of these functional groups on the aniline ring is summarized in the table below.

| Functional Group | Primary Electronic Effect | Key Synthetic Utility |

| Fluorine | Strong Inductive Withdrawal | Metabolic stability, target binding |

| Bromine | Inductive Withdrawal, Resonance Donation | Substrate for cross-coupling reactions |

| Nitro Group | Strong Inductive & Resonance Withdrawal | Can be reduced to a versatile amino group |

| Methyl Group | Inductive Donation | Steric influence, electronic modulation |

| Amino Group | Strong Resonance Donation | Directs substitution, site for cyclization |

Rationalizing the Research Focus on this compound

The specific arrangement of substituents on this compound makes it a highly specialized and valuable intermediate in targeted synthesis, particularly in the field of medicinal chemistry. While this compound may not be an end-product itself, its utility lies in its pre-functionalized structure, which is designed for the efficient construction of more complex, high-value molecules such as kinase inhibitors. ed.ac.ukacs.org

The research focus on this compound can be rationalized by dissecting its molecular architecture:

Bromine at C4: This position is ideal for introducing molecular diversity through cross-coupling reactions, allowing for the attachment of various other chemical groups.

Nitro Group at C6: Positioned ortho to the existing amino group after a potential reduction, this group is perfectly placed for subsequent cyclization reactions. The reduction of the nitro group to an amine is a critical step in the synthesis of fused heterocyclic systems. nih.gov

Fluorine at C3 and Methyl at C2: These substituents provide fine-tuning of the electronic properties and steric environment of the molecule. This level of control is crucial for optimizing the pharmacological profile of a final drug candidate, influencing its potency, selectivity, and metabolic stability. mdpi.com

This precise arrangement of functional groups allows chemists to perform a sequence of selective reactions to build complex heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines, which are known to possess a range of biological activities, including anticancer and anti-inflammatory properties. nih.govekb.egnih.gov Therefore, this compound is not just a random combination of chemical groups, but a rationally designed building block for creating sophisticated and pharmacologically relevant molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluoro-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDOVOFDXMMLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Methyl 6 Nitroaniline and Analogues

Strategic Approaches to Multi-substituted Aniline (B41778) Synthesis

The construction of polysubstituted aniline derivatives requires careful planning to control regioselectivity and ensure compatibility with existing functional groups. Modern synthetic chemistry offers a diverse toolkit for this purpose, ranging from multicomponent reactions that build the ring system to late-stage functionalizations of pre-existing aromatic cores.

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving π-systems like alkynes and allenes. mdpi.com In the context of aniline synthesis, gold catalysts facilitate multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules from simple starting materials in a single step. For instance, a gold(III)-catalyzed three-component reaction of heteroaryl aldehydes, amines, and alkynes provides efficient access to substituted aminoindolizines. nih.govacs.org While not directly forming simple anilines, these methods highlight gold's ability to catalyze C-N bond formation and construct complex nitrogen-containing aromatic systems.

Another significant application of gold catalysis in this area is the chemoselective reduction of nitroarenes to anilines. Supported gold nanoparticles have demonstrated high efficiency and selectivity for the hydrogenation of nitro groups, even in the presence of other reducible functionalities like double bonds, carbonyls, or nitriles. nih.gov This selectivity is a distinct advantage over other noble metal catalysts. nih.gov

Table 1: Gold-Catalyzed Reactions for Synthesis of Aniline Derivatives and Related Compounds

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Multicomponent Coupling/Cycloisomerization | Gold(III) | Heteroaryl aldehydes, amines, alkynes | Substituted aminoindolizines | nih.govacs.org |

Accessing specific isomers of substituted anilines can be challenging using traditional methods like electrophilic aromatic substitution, which are often governed by the directing effects of existing substituents. The aza-Hock rearrangement offers an alternative, metal-free approach for the direct synthesis of anilines from readily available benzyl alcohols and their surrogates (e.g., ethers, esters, halides). nih.gov

This reaction proceeds through a proposed Hock-type intermediate, which is triggered by the cleavage of a weak N-O bond in an arylsulfonyl hydroxylamine reagent. The subsequent rearrangement and hydrolysis of an iminium ion intermediate yield the aniline product. nih.gov This methodology is particularly valuable as it provides a direct route to specific aniline isomers that might otherwise require lengthy synthetic sequences. The reaction demonstrates good to excellent yields and is compatible with a variety of functional groups, making it suitable for the functionalization of pharmaceutically relevant molecules. nih.gov

A catalyst- and additive-free method for synthesizing 2-benzyl N-substituted anilines has been developed utilizing a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov This reaction involves the condensation of (E)-2-arylidene-3-cyclohexenones with primary amines to form a cyclohexenylimine intermediate. nih.gov Subsequent isoaromatization, driven by imine-enamine tautomerization and an exocyclic double bond shift, leads to the stable N-substituted aniline product. beilstein-journals.orgnih.gov

This approach is advantageous due to its mild reaction conditions, operational simplicity, and the absence of metal catalysts, offering an alternative to traditional C-N bond-forming strategies. beilstein-journals.orgresearchgate.net The method yields a range of synthetically useful aniline derivatives in acceptable to high yields and has potential for scale-up production. beilstein-journals.orgnih.gov

Transition metal-catalyzed C–N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most powerful and versatile methods for synthesizing anilines and their derivatives. acs.org These reactions involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium or other transition metal catalyst. acs.orguwindsor.ca

The continued development of sophisticated ligands and catalyst systems has expanded the scope of this reaction to include a wide range of substrates, including challenging (hetero)aryl chlorides. acs.orgresearchgate.net Palladium-catalyzed methods are widely used in both academic and industrial settings for the preparation of arylated amines, which are prevalent in pharmaceuticals, natural products, and organic materials. acs.org Nickel-based catalysts have also emerged as a more sustainable and cost-effective alternative to palladium for these transformations. researchgate.net These coupling strategies are indispensable for the late-stage functionalization of complex molecules and for constructing C-N bonds between intricate molecular fragments. acs.org

Table 2: Overview of Transition Metal-Catalyzed C-N Coupling Reactions

| Catalyst System | Electrophile | Nucleophile | Key Features | Reference |

|---|---|---|---|---|

| Palladium/Ligand | Aryl Halides, Pseudohalides | Primary/Secondary Amines, Ammonia surrogates | High generality, widely used in industry | acs.orguwindsor.ca |

| Nickel/Ligand | (Hetero)aryl Chlorides | Anilines, Aliphatic Amines | Earth-abundant metal, cost-effective | researchgate.net |

The reduction of nitroarenes is a fundamental and widely utilized method for the preparation of anilines. acs.org This transformation is crucial in industrial-scale synthesis and is often a key step following electrophilic nitration of an aromatic ring. acs.org A multitude of reagents and catalytic systems can effect this reduction, which can be broadly classified into three categories: reducing metals, metal-catalyzed hydrogenation, and hydride transfer. acs.org

Historically, metals like iron, zinc, or tin in acidic media (e.g., the Béchamp reduction using iron and acid) have been employed. wikipedia.orgresearchgate.net While effective, these methods often generate significant waste. researchgate.net Catalytic hydrogenation using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide is a cleaner and highly efficient alternative. wikipedia.org Other reagents like sodium hydrosulfite or sodium sulfide can also be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org The reduction typically proceeds through nitroso and hydroxylamine intermediates before yielding the final aniline product. acs.orgchemrxiv.org

Table 3: Common Methods for the Reduction of Nitroarenes to Anilines | Method | Reagents/Catalyst | Typical Conditions | Advantages/Disadvantages | Reference | | :--- | :--- | :--- | :--- | :--- | | Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Varies (pressure, temp.) | High efficiency, clean | Flammability of H₂, catalyst cost | wikipedia.org | | Metal in Acid (Béchamp) | Fe, HCl or Acetic Acid | Acidic, often heated | Inexpensive, robust | Large amount of metal waste | acs.orgresearchgate.net | | Sulfide Reduction | Na₂S, NaHS, (NH₄)₂S | Aqueous or alcoholic solution | Can be selective for one of multiple NO₂ groups | Odor, waste | wikipedia.orgrsc.org | | Transfer Hydrogenation | Hydrazine, HCOOH, etc. with Pd/C | Mild | Avoids use of H₂ gas | Stoichiometric reductant needed | researchgate.net |

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for the synthesis of anilines by reacting an electron-deficient aryl halide with an amine nucleophile. pressbooks.pub For the reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (typically a halide). pressbooks.pub

The reaction follows a two-step addition-elimination mechanism. First, the nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub This methodology is fundamental for introducing amino groups onto highly functionalized and electron-poor aromatic systems, making it highly relevant for the synthesis of compounds like 4-bromo-3-fluoro-2-methyl-6-nitroaniline, where the nitro group serves as a powerful activating group for potential SNAr reactions.

Regioselective Functionalization Techniques Relevant to this compound

The synthesis of complex substituted anilines such as this compound relies on the precise control of the position of various functional groups on the aromatic ring. The development of efficient regioselective functionalization methodologies is a central theme in modern organic synthesis, enabling the construction of valuable arylamine-containing compounds for the pharmaceutical and agrochemical industries. acs.org Traditional electrophilic aromatic substitution reactions on aniline are often limited by the powerful ortho- and para-directing nature of the amino group, leading to mixtures of isomers. nih.govscispace.com Consequently, advanced strategies that employ directing groups, specialized catalysts, or unique reaction conditions have been developed to overcome these inherent selectivity challenges and access specific substitution patterns. researchgate.netbohrium.com

Directed Bromination Methodologies for Aniline Derivatives

The introduction of a bromine atom onto an aniline ring is a critical transformation, as aryl bromides are versatile precursors for cross-coupling reactions. nih.govscispace.com Classical electrophilic bromination of anilines typically yields ortho- and para-substituted products due to the electron-rich nature of the ring. scispace.combohrium.com Achieving bromination at the meta-position or controlling selectivity in highly substituted anilines requires more sophisticated approaches.

One prominent strategy involves the use of a directing group to guide the bromination to a specific C-H bond. For instance, palladium-catalyzed meta-C–H bromination of aniline derivatives has been developed using a readily cleavable nitrile-based directing group. nih.gov This method effectively overcomes the intrinsic ortho/para selectivity of electrophilic bromination. nih.govbohrium.com The reaction often utilizes N-bromophthalimide (NBP) or N-bromosuccinimide (NBS) as the bromine source in the presence of a palladium catalyst and specific acid additives, which are crucial for the reaction's success. nih.govresearchgate.net A range of substrates with diverse electronic and steric properties, including those with existing fluoro and methyl groups, can be tolerated. scispace.com

Copper-catalyzed oxidative bromination represents another practical approach. thieme-connect.com This method uses readily available sodium bromide (NaBr) as the bromine source and an oxidant like sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of a copper salt, such as CuSO₄·5H₂O. thieme-connect.com This technique allows for the regioselective bromination of free anilines under relatively mild conditions. thieme-connect.com

Furthermore, metal-free methods provide an alternative to traditional Sandmeyer reactions for converting anilines to aryl bromides. nih.govacs.org These one-pot procedures involve in situ diazotization of the aniline followed by a free-radical-mediated halogen abstraction from a source like bromotrichloromethane (BrCCl₃). nih.govacs.org This approach is notable for its mild reaction conditions, operational simplicity, and avoidance of isolating diazonium salt intermediates. nih.gov

| Methodology | Key Reagents | Typical Selectivity | Advantages | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C-H Bromination | Pd(OAc)₂, Nitrile directing group, NBP | meta | Overcomes inherent ortho/para selectivity; tolerates various functional groups. | nih.govscispace.combohrium.com |

| Cu-Catalyzed Oxidative Bromination | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | para (to activating group) | Uses inexpensive and readily available reagents; practical procedure. | thieme-connect.com |

| Metal-Free Radical Bromination | NaNO₂, BrCCl₃, HOAc | Replaces -NH₂ group | Alternative to Sandmeyer; avoids isolation of diazonium salts; mild conditions. | nih.govacs.org |

Controlled Fluorination Strategies on Aromatic Rings

The introduction of fluorine into aromatic systems is of significant interest due to the unique properties it imparts on molecules, such as enhanced metabolic stability and bioavailability. mdpi.comyork.ac.uk Unlike other halogens, direct fluorination is often too reactive and non-selective. google.com Therefore, controlled strategies are essential for the synthesis of fluoroaromatics.

Historically, the Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt, has been a cornerstone for introducing fluorine. google.com Another classical method is the metathesis of activated aromatic halides, where a halogen is displaced by fluoride, typically on rings activated by electron-withdrawing groups. google.com

More recently, methods involving electrophilic fluorinating agents have become prominent. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are stable, commercially available sources of electrophilic fluorine ("F+"). mdpi.comorganic-chemistry.org These reagents can fluorinate functionalized arylmagnesium or aryllithium reagents under mild conditions. organic-chemistry.org This approach is compatible with a variety of functional groups, including esters and other halogens, and is effective for both electron-rich and sterically hindered substrates. organic-chemistry.org Catalytic systems, including those based on silver, rhodium, and cobalt, have been developed to achieve site-selective fluorination of C-H bonds using these modern fluorinating agents. mdpi.com

Another route involves the Bamberger-type rearrangement of arylhydroxylamines with anhydrous hydrogen fluoride, which can yield p-fluoroanilines. google.com A cleaner variation uses arylazides as precursors, which react with hydrogen fluoride to provide monofluorinated products in good yields. google.com

| Strategy | Key Reagents | Mechanism/Type | Key Features | Reference |

|---|---|---|---|---|

| Balz-Schiemann Reaction | ArN₂⁺BF₄⁻, heat | Nucleophilic (from BF₄⁻) | Classic method; requires diazonium salt isolation. | google.com |

| Electrophilic Fluorination | NFSI, Selectfluor | Electrophilic | Uses stable "F+" sources; mild conditions; broad substrate scope. | mdpi.comorganic-chemistry.org |

| Arylazide Rearrangement | ArN₃, Anhydrous HF | Rearrangement | Provides clean monofluorinated products; avoids azo/azoxy byproducts. | google.com |

Selective Nitration Procedures for Substituted Anilines

Direct nitration of aniline and its derivatives using standard mixed acid (HNO₃/H₂SO₄) is problematic. The strongly acidic and oxidizing conditions can lead to the degradation of the aniline, forming tarry oxidation products. researchgate.net Furthermore, the amino group can be protonated to form the anilinium ion, which is a meta-directing group, leading to significant amounts of the meta-nitro product alongside the expected ortho and para isomers.

To achieve selective para-nitration and prevent oxidation, the amino group is typically protected as an amide, most commonly an acetamide (B32628). rsc.org The N-acetyl group is still an ortho, para-director but is less activating than the free amino group, which moderates the reaction and prevents oxidation. Due to the steric bulk of the acetyl group, the nitration occurs predominantly at the para position. rsc.org The protecting group can then be easily removed by acid or base hydrolysis to yield the p-nitroaniline. rsc.org This acylation/nitration/deprotection sequence is a classic and reliable method for controlling regioselectivity. rsc.org

Alternative nitrating agents and conditions have also been explored to improve selectivity. For example, tert-butyl nitrite has been employed as a radical nitrating agent for the regioselective nitration of N-alkyl anilines under mild conditions. researchgate.net Other synthetic methods involve nitrating a substituted aniline where the amino group is protected with groups like p-toluenesulfonyl or tert-butoxycarbonyl, followed by deprotection. google.com

| Method | Nitrating Agent | Key Principle | Primary Product | Reference |

|---|---|---|---|---|

| Protection-Nitration-Deprotection | HNO₃/H₂SO₄ | Acyl group protects amine from oxidation and directs para due to sterics. | para-Nitroaniline | rsc.org |

| Direct Nitration | HNO₃/H₂SO₄ | Protonation of -NH₂ forms meta-directing anilinium ion. | Mixture of o-, m-, p-isomers and oxidation products. | |

| Radical Nitration | tert-Butyl Nitrite (TBN) | Radical mechanism under mild conditions. | Regioselective nitration of N-alkyl anilines. | researchgate.net |

Alkylation Techniques for Introducing Methyl Groups to Aniline Frameworks

The introduction of methyl groups onto an aniline framework can occur either on the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation). google.com The choice of alkylating agent, catalyst, and reaction conditions determines the outcome. google.comgoogle.com

N-alkylation is often achieved by reacting an aniline with an alkylating agent like methanol or dimethyl carbonate. tsijournals.comiitm.ac.in These reactions are typically performed over heterogeneous catalysts, such as zeolites or metal oxides (e.g., copper-chromite), at elevated temperatures. google.comtsijournals.com Zeolite catalysts with specific pore sizes (6-8 Å) have been shown to be highly selective for N-alkylation over C-alkylation at temperatures between 250-350 °C. google.com Homogeneous catalysts, including nitrile-substituted NHC-Ir(III) and NHC-Ru(II) complexes, can also effectively catalyze the N-alkylation of anilines with alcohols. nih.gov

C-alkylation, a Friedel-Crafts type reaction, typically requires a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com Treating an aniline with an alkylating agent (e.g., an alkyl halide or an olefin) in the presence of a stoichiometric amount of AlCl₃ can selectively introduce an alkyl group at the para-position relative to the amino group. The reaction is generally carried out in the liquid phase at low to moderate temperatures (-30 °C to 40 °C). google.com

| Alkylation Type | Alkylating Agent | Catalyst/Reagent | Key Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Methanol, Dimethyl Carbonate | Zeolites (e.g., S-115), Copper-Chromite | Vapor phase, 250-350 °C | google.comtsijournals.com |

| N-Alkylation | Benzyl Alcohol, Methanol | NHC-Ir(III) or NHC-Ru(II) complexes | 120 °C, base (KOtBu) | nih.gov |

| C-Alkylation (para-selective) | Alkyl Halides, Olefins | Aluminum Halide (e.g., AlCl₃) | Liquid phase, -30 °C to 40 °C | google.com |

Development of Green and Efficient Synthetic Protocols for Halogenated Nitroanilines

The synthesis of halogenated nitroanilines, which are important intermediates, traditionally involves methods that can be harsh and environmentally taxing. researchgate.netgoogle.com Consequently, there is a significant drive towards developing greener and more efficient synthetic protocols. This involves minimizing waste, avoiding hazardous reagents and solvents, and reducing energy consumption, often through the use of catalysis or alternative energy sources like microwave irradiation. tandfonline.com The selective hydrogenation of halogenated nitroaromatics to the corresponding anilines is a key area where green chemistry principles are being applied, focusing on highly selective catalysts that prevent dehalogenation. researchgate.netacs.org

Catalyst-Free and Additive-Free Reaction Conditions

A major goal in green synthesis is to eliminate the need for catalysts, particularly those based on toxic or expensive transition metals, as well as other additives that complicate purification and contribute to waste streams. researchgate.netbohrium.com

Microwave-assisted synthesis has emerged as a powerful tool for achieving this goal. A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported that operates without any catalysts, ligands, or organic solvents. tandfonline.com The reaction proceeds via nucleophilic aromatic substitution in an aqueous solution of ammonium (B1175870) hydroxide under microwave irradiation, offering high yields in a short duration. tandfonline.com This approach represents a significant improvement in efficiency and environmental friendliness over traditional metal-catalyzed aminations. tandfonline.com

Another advancement is the development of metal-free, one-pot conversions of anilines to aryl halides, which serve as an alternative to the classic Sandmeyer reaction. nih.govacs.org This transformation uses simple reagents and avoids the use of copper catalysts. The reaction has short run times, features a simple workup, and is insensitive to moisture and air, making it an operationally simple and greener alternative. nih.gov

| Protocol | Transformation | Key Conditions | Green Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Amination | Aryl Halide → Aniline | Aqueous NH₄OH, Microwave Irradiation | Catalyst-free, ligand-free, organic solvent-free, rapid reaction. | tandfonline.com |

| Metal-Free Sandmeyer-Type Reaction | Aniline → Aryl Bromide | NaNO₂, BrCCl₃ in a two-phase system | Metal-free, simple one-pot procedure, mild conditions. | nih.govacs.org |

Utilization of Regenerable Catalytic Systems

The development of regenerable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and production costs in the synthesis of complex molecules like substituted anilines. For the synthesis of compounds analogous to this compound, particularly in the reduction of a nitroaromatic precursor, several types of regenerable heterogeneous catalysts have shown significant promise. These catalysts are typically based on precious metals supported on various materials, offering high activity, selectivity, and the potential for multiple reaction cycles.

Key Regenerable Catalytic Systems for Halogenated Nitroaromatic Reduction:

Platinum-Vanadium on Carbon (Pt-V/C): This bimetallic catalyst has demonstrated high performance in the selective hydrogenation of halogenated nitroaromatics. The presence of vanadium appears to enhance the catalyst's selectivity, minimizing dehalogenation, which is a common side reaction in the hydrogenation of aryl halides. The carbon support allows for straightforward recovery of the catalyst through filtration for subsequent reuse.

Immobilized Biocatalysts: A novel and sustainable approach involves the use of immobilized enzymes, such as nitroreductases. These biocatalysts can be co-immobilized with a dehydrogenase for cofactor recycling, creating a self-sustaining system. This chemoenzymatic method operates under mild conditions in aqueous media, offering high chemoselectivity, especially for molecules with multiple functional groups sensitive to traditional hydrogenation conditions. The immobilization on a solid support allows for the continuous operation in packed-bed reactors and straightforward catalyst recovery. google.com

The reusability of these catalytic systems is a critical factor in their application. The following table presents representative data on the performance and recyclability of such catalysts in the hydrogenation of halogenated nitroaromatics, which serve as analogues for the precursor to this compound.

| Catalyst System | Substrate Analogue | Conversion (%) | Selectivity (%) | Number of Cycles | Ref. |

|---|---|---|---|---|---|

| Pt-V/C | 1-Iodo-4-nitrobenzene | >99 | 98 | Not specified | acs.org |

| Raney Co | 1-Iodo-4-nitrobenzene | >99 | >99 | Not specified | acs.org |

| Immobilized Nitroreductase (NR-55) & GDH-101 | 2-Chloro-5-nitropyridine | >95 | >99 | Continuous flow (>10g product/g enzyme) | google.com |

Scalability and Industrial Production Considerations for Substituted Anilines

The transition from laboratory-scale synthesis to industrial production of highly substituted anilines like this compound presents several challenges. Key considerations include process safety, efficiency, cost-effectiveness, and environmental impact. The industrial synthesis of anilines is a well-established field, with the catalytic hydrogenation of nitroaromatics being a primary route. utwente.nl

Key Considerations for Industrial Scale-Up:

Reactor Design and Process Type: The choice between batch and continuous flow reactors is a critical decision in scaling up production. While batch reactors are versatile, continuous flow processes often offer superior heat and mass transfer, improved safety for highly exothermic reactions like nitration and hydrogenation, and greater consistency in product quality. For the production of halogenated anilines, moving from batch to continuous flow has been shown to significantly increase productivity.

Catalyst Selection and Handling: On an industrial scale, the cost, stability, and ease of separation of the catalyst are paramount. Heterogeneous catalysts are generally preferred over homogeneous ones due to the ease of separation and recycling. For halogenated nitroaromatics, catalysts like Pt-V/C and Raney Co are viable options. acs.org However, the handling of pyrophoric catalysts like Raney Nickel requires specialized equipment and procedures.

Solvent and Reagent Management: The choice of solvent can significantly impact reaction rates, substrate solubility, and product isolation. On an industrial scale, factors such as solvent toxicity, flammability, and the ease of recovery and recycling are crucial. The use of more sustainable solvents or even solvent-free conditions is an area of active research.

Downstream Processing and Purification: The isolation and purification of the final product can be a significant cost driver in industrial production. The development of efficient extraction, crystallization, and drying processes is essential to achieve the desired product purity while minimizing waste and energy consumption.

Process Safety: The synthesis of nitroanilines often involves hazardous reagents (e.g., nitric acid, sulfuric acid) and energetic intermediates. A thorough understanding of the reaction thermodynamics and kinetics is necessary to design safe operating procedures and emergency relief systems.

The following table outlines key parameters and considerations for the industrial production of substituted anilines, based on general principles and data from analogous processes.

| Parameter | Batch Process Considerations | Continuous Flow Process Considerations | Relevance to Substituted Aniline Synthesis |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area-to-volume ratio; potential for thermal runaway in exothermic reactions. | Excellent heat transfer due to high surface area-to-volume ratio in microreactors or packed beds; enhanced safety. | Crucial for controlling exothermic nitration and hydrogenation steps. |

| Mass Transfer | Can be limited by mixing efficiency, especially in multiphase reactions (gas-liquid-solid). | Superior mass transfer, leading to faster reaction rates and higher yields. | Important for efficient catalytic hydrogenation where hydrogen gas needs to dissolve in the liquid phase. |

| Scalability | Scaling up can be non-linear and require significant process redesign. | More straightforward scale-up by numbering up (parallelizing reactors) or extending reaction time. | Allows for more predictable and efficient transition from pilot to full-scale production. |

| Safety | Larger volumes of hazardous materials present a higher risk. | Smaller reactor volumes at any given time reduce the overall risk. | High relevance due to the use of strong acids, flammable solvents, and potentially unstable intermediates. |

| Productivity | Lower space-time yields due to downtime for charging, heating, cooling, and cleaning. | Higher space-time yields due to continuous operation. | Directly impacts the economic viability of the manufacturing process. |

Elucidating the Reactivity Profile and Mechanistic Pathways of 4 Bromo 3 Fluoro 2 Methyl 6 Nitroaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Core

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. The outcome of such reactions on a substituted benzene (B151609) ring is determined by the cumulative directing and activating or deactivating effects of the substituents present.

The amino (-NH2) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic π-system. libretexts.orgwikipedia.orgbyjus.com Conversely, the nitro (-NO2) group is strongly deactivating and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects. libretexts.orgrsc.org Halogens (-Br, -F) are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate lone-pair electrons through resonance. wikipedia.orgquora.com The methyl (-CH3) group is a weak activator and an ortho-, para-director.

In 4-bromo-3-fluoro-2-methyl-6-nitroaniline, the positions ortho to the strongly activating amino group are occupied by the methyl and nitro groups (positions 2 and 6), and the para position is occupied by the bromine atom (position 4). The only unsubstituted position on the ring is position 5.

Directing Effects on Position 5:

Amino group (-NH2 at C1): Meta-directing to C5.

Methyl group (-CH3 at C2): Meta-directing to C5.

Fluoro group (-F at C3): Meta-directing to C5.

Bromo group (-Br at C4): Ortho-directing to C5.

Nitro group (-NO2 at C6): Ortho-directing to C5.

Standard EAS reactions present significant challenges:

Halogenation and Nitration: The ring is already highly halogenated and nitrated. Further substitution would be extremely difficult due to the deactivated nature of the ring. libretexts.org

Sulfonation: Vigorous reaction conditions could lead to side reactions. byjus.com

Friedel-Crafts Reactions: These reactions are generally incompatible with anilines because the amino group, being a Lewis base, coordinates strongly with the Lewis acid catalyst (e.g., AlCl3), leading to the formation of a deactivating ammonium (B1175870) salt and preventing the reaction. libretexts.orgbyjus.com

To circumvent the high reactivity and potential for oxidation of the amino group, it can be protected via acetylation to form an acetamide (B32628). libretexts.orglibretexts.org While the resulting amido group is less activating than the amino group, it remains an ortho-, para-director and allows for more controlled substitutions. libretexts.org

Nucleophilic Aromatic Substitution Involving Halogen and Nitro Groups

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgbritannica.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, which is typically the rate-determining step. wikipedia.orgstackexchange.comnih.gov

In this compound, the strongly electron-withdrawing nitro group is at position 6.

It is para to the fluorine atom at C3.

It is meta to the bromine atom at C4.

This specific arrangement makes the fluorine atom at C3 highly activated for nucleophilic displacement, as the negative charge of the Meisenheimer complex can be delocalized onto the nitro group. libretexts.org The bromine atom at C4 is not activated, as a meta-substituent does not provide resonance stabilization for the intermediate. libretexts.org

The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. wikipedia.orgnih.gov This is contrary to the trend in SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack, accelerating the reaction. stackexchange.comreddit.comlibretexts.org

Therefore, when this compound is treated with a nucleophile (e.g., an alkoxide, amine, or thiol), the selective substitution of the fluorine atom is the expected outcome.

| Leaving Group | Position | Position Relative to -NO2 Group | Activation Status | Predicted Reactivity |

|---|---|---|---|---|

| -F | C3 | para | Activated | High |

| -Br | C4 | meta | Not Activated | Low / Negligible |

| -NO2 | C6 | - | (Possible leaving group) | Low |

While less common, the nitro group itself can sometimes be displaced by certain nucleophiles. rsc.org However, given the high activation of the fluorine atom, its displacement is the most probable pathway.

Reduction Chemistry of the Nitro Functionality to Amine

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. sci-hub.st Numerous methods exist for this conversion, but the key challenge in the context of this compound is chemoselectivity—reducing the nitro group without affecting the carbon-halogen bonds.

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is highly efficient for nitro reduction but carries a significant risk of hydrodehalogenation (cleavage of C-X bonds). researchgate.netnih.gov This side reaction is particularly prevalent with bromo and iodo substituents. nih.govorganic-chemistry.org

To achieve selective reduction of the nitro group while preserving the bromo and fluoro substituents, milder and more chemoselective reagents are preferred. sci-hub.storganic-chemistry.org

Suitable Reagents for Selective Nitro Reduction:

Metal/Acid Combinations: Tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid or with ammonium chloride (NH4Cl) are classic methods known for their high chemoselectivity in the presence of halogens.

Transfer Hydrogenation: Hydrazine hydrate (B1144303) (N2H4·H2O) in the presence of a catalyst like Pd/C can be tuned for selectivity. Under milder conditions (e.g., open reflux), it can selectively reduce the nitro group, while more forcing conditions can lead to dehalogenation. nih.govorganic-chemistry.org

Other Reagents: Systems like sodium borohydride (B1222165) (NaBH4) with a catalyst, or metal-free options such as tetrahydroxydiboron (B82485) [B2(OH)4], have been developed for highly chemoselective nitro reductions. organic-chemistry.orgacs.org

| Reagent/System | Typical Conditions | Selectivity for Nitro vs. Halogen | Reference |

|---|---|---|---|

| H2, Pd/C | RT-80°C, 1-50 atm | Low to Moderate (Risk of Dehalogenation) | researchgate.netnih.gov |

| Fe / NH4Cl or Acetic Acid | Reflux in Ethanol/Water | High | organic-chemistry.org |

| SnCl2 / HCl | 0°C to RT | High | organic-chemistry.org |

| N2H4·H2O, Pd/C | Reflux in Methanol | High (under controlled conditions) | nih.gov |

| B2(OH)4 / Organocatalyst | Room Temperature | Excellent | acs.org |

Successful reduction of the nitro group in this compound would yield 4-bromo-3-fluoro-2-methylbenzene-1,6-diamine, a valuable intermediate for further synthesis.

Oxidation Reactions of the Methyl Moiety

The oxidation of a methyl group attached to an aromatic ring to a carboxylic acid is a common transformation, typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. msu.edu However, the aniline core, and specifically the amino group, is highly susceptible to oxidation and degradation under these harsh conditions. libretexts.org

To selectively oxidize the methyl group in this compound, the amino group must first be protected. A common strategy is to convert the amine into an acetamide by reacting it with acetic anhydride (B1165640). libretexts.orglibretexts.org This N-acetyl group is significantly more resistant to oxidation.

The oxidation would then be performed on the protected intermediate, N-(4-bromo-3-fluoro-2-methyl-6-nitrophenyl)acetamide. The electron-withdrawing nature of the other substituents on the ring (nitro, halogens) may make the oxidation of the methyl group more difficult compared to simpler methylarenes, potentially requiring forcing conditions. thieme-connect.de After the oxidation of the methyl group to a carboxylic acid, the acetyl protecting group can be removed by acidic or basic hydrolysis to regenerate the free amino group.

Alternative, milder oxidation methods, such as those using catalytic systems with molecular oxygen, might offer a more controlled pathway, though their efficacy would depend on the specific substrate. researchgate.net

Comparative Reactivity Analysis of Related Halogenated Nitroanilines

The reactivity of this compound can be better understood by comparing it with structurally related compounds.

| Compound | Key Structural Difference | Predicted Impact on Reactivity |

|---|---|---|

| 4-Bromo-2-nitroaniline (B116644) | Lacks -F and -CH3 groups. | EAS: More reactive due to fewer deactivating groups and less steric hindrance. NAS: Not activated, as the -NO2 group is meta to the -Br. Reduction: Similar chemoselectivity challenges for the nitro group vs. the bromo group. |

| 2,4-Dinitroaniline | Has a second -NO2 instead of halogens/methyl. | EAS: Extremely deactivated; substitution is highly unlikely. NAS: The position ortho to both nitro groups (C6) would be highly activated for substitution if a leaving group were present. Reduction: Selective reduction of one nitro group is possible but can be challenging. |

| This compound (Target Compound) | - | EAS: Highly deactivated and sterically hindered. NAS: The -F at C3 is selectively activated for substitution by the para -NO2 group. Reduction: Requires chemoselective reagents to preserve C-Br and C-F bonds. |

In Nucleophilic Aromatic Substitution , the presence of the fluorine atom para to the nitro group in the target compound is the most significant feature, making it highly susceptible to this specific reaction, unlike 4-bromo-2-nitroaniline where the geometry is unfavorable. Compared to 2,4-dinitroaniline, which is primed for NAS at multiple sites if a leaving group is present, the target compound offers highly regioselective substitution at a single position (C3).

In Electrophilic Aromatic Substitution , the target compound is the most deactivated and sterically hindered of the analogs, making it the least reactive.

In the Reduction of the nitro group, the challenge of preventing hydrodehalogenation is common to both the target compound and 4-bromo-2-nitroaniline, requiring similar chemoselective approaches.

Investigation of Novel Reaction Pathways and Domino Sequences

The unique substitution pattern of this compound and its derivatives opens avenues for novel and complex synthetic routes, including domino (or cascade) reactions. A particularly promising starting point is the diamine product obtained from the selective reduction of the nitro group: 4-bromo-3-fluoro-2-methylbenzene-1,6-diamine .

This ortho-phenylenediamine derivative is a versatile precursor for the synthesis of a wide range of fused heterocyclic systems. Domino reactions, which involve multiple bond-forming events in a single pot, provide an efficient strategy for constructing complex molecular architectures from such building blocks. rsc.org

Potential Domino Sequences:

Synthesis of Benzodiazepines: Reaction of the 1,6-diamine with 1,3-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of functionalized benzodiazepine (B76468) rings, a core structure in many pharmaceuticals. rsc.org

Synthesis of Quinoxalines: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal (B1671930) or benzil (B1666583) derivatives) would readily produce substituted quinoxalines, which are important scaffolds in medicinal and materials chemistry.

Multi-component Reactions: The diamine could participate in multi-component reactions, for example with an aldehyde and an isocyanide, to rapidly build complex heterocyclic libraries.

These pathways leverage the reactivity of the two adjacent amino groups to construct new rings fused to the original aniline core. The remaining substituents (-Br, -F, -CH3) provide points for further functionalization, allowing for the generation of diverse and highly substituted heterocyclic compounds. nih.govnih.gov

Application As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The title compound is an excellent starting material for synthesizing more complex molecules due to the diverse reactivity of its substituents. The presence of bromine, fluorine, and nitro functional groups enhances its utility as a building block. chemimpex.com For instance, the bromine atom allows for the introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the construction of larger, multi-aryl systems. The fluorinated nature of the molecule is also significant, as the incorporation of fluorine can modulate the physicochemical and biological properties of the target molecules. chemimpex.com

Precursor in the Synthesis of Diverse Heterocyclic Systems

The true versatility of 4-Bromo-3-fluoro-2-methyl-6-nitroaniline is most evident in its role as a precursor to a variety of heterocyclic scaffolds, which are central to pharmaceuticals, agrochemicals, and materials science.

Substituted anilines are key precursors for the synthesis of benzoxazines. A plausible pathway to a benzoxazine derivative from this compound would first involve the selective reduction of the nitro group to a hydroxylamine or a primary amine. The resulting ortho-aminophenol derivative (after a subsequent denitrogenation/hydroxylation step if proceeding via a diazonium salt) could then undergo cyclization with a carbonyl compound (like an aldehyde or ketone) or a derivative to form the benzoxazine ring system. The specific substitution pattern of the starting aniline (B41778) would be directly translated to the final benzoxazine product, yielding a highly substituted and potentially biologically active molecule.

The structure of this compound is ideally suited for the Leimgruber-Batcho indole (B1671886) synthesis, a powerful and widely used method for preparing substituted indoles from o-nitrotoluenes. researchgate.netwikipedia.orgresearchgate.net This two-step process begins with the condensation of the o-nitrotoluene derivative with a formamide acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and often with the addition of a secondary amine like pyrrolidine, to form a reactive enamine intermediate. wikipedia.org The second step involves the reductive cyclization of this enamine. wikipedia.org A variety of reducing agents can be employed, including palladium on carbon with hydrogen, iron in acetic acid, or sodium hydrosulfite. wikipedia.orgclockss.org This reaction sequence would convert this compound into a 7-bromo-6-fluoro-5-methyl-1H-indole, a highly functionalized indole core that can be further elaborated.

Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. rsc.orgnih.gov Several synthetic strategies for carbazoles could potentially utilize this compound as a starting material. One such approach is the Graebe-Ullmann reaction, which involves the reductive cyclization of N-aryl-2-aminobiphenyls. wikipedia.org The starting aniline could be N-arylated at the amino group, and the bromine atom could be used to install the second aryl ring via a Suzuki or Ullmann coupling reaction. Subsequent reduction of the nitro group and intramolecular cyclization, often mediated by transition metals or proceeding via nitrene insertion, would yield the carbazole (B46965) framework. nih.govnih.govorganic-chemistry.org The resulting carbazole would be heavily substituted, retaining the fluorine and methyl groups from the precursor.

While the direct synthesis of phenanthrolines from anilines is a multistep process, this compound can serve as a precursor for one of the aromatic rings in the final structure. A common method for constructing the quinoline rings that make up the phenanthroline system is the Skraup-Doebner-von Miller reaction, which utilizes aniline derivatives. nih.gov The amino group of the aniline (or a derivative thereof) reacts with α,β-unsaturated carbonyl compounds. By analogy, after reduction of its nitro group, this compound could be used to construct a substituted quinoline ring. Further synthetic manipulations and a second cyclization would be required to complete the tricyclic phenanthroline core. This approach allows for the incorporation of the specific fluorine and bromine substitution pattern into the phenanthroline scaffold. nih.govnih.gov

Role in the Synthesis of Specialty Chemicals

The combination of halogen and nitro functional groups makes this compound and its isomers valuable intermediates in the production of specialty chemicals, including agrochemicals, dyes, and materials for specialized polymers. chemimpex.com The aniline moiety is a common feature in many dye structures (e.g., azo dyes), and the bromo and fluoro substituents can be used to tune the color and stability of these compounds. In agrochemistry and medicinal chemistry, the presence of fluorine is known to enhance properties such as metabolic stability and binding affinity. chemimpex.com Therefore, this compound serves as a valuable precursor for creating novel, fluorinated bioactive molecules.

| Heterocyclic System | Key Synthetic Strategy | Resulting Core Structure |

|---|---|---|

| Substituted Benzoxazine | Reduction of nitro group, cyclization with a carbonyl compound. | Bromo-fluoro-methyl-substituted Benzoxazine |

| Substituted Indole | Leimgruber-Batcho indole synthesis. researchgate.netwikipedia.orgresearchgate.net | 7-Bromo-6-fluoro-5-methyl-1H-indole |

| Substituted Carbazole | Cross-coupling followed by intramolecular C-H amination/cyclization. nih.govorganic-chemistry.org | Bromo-fluoro-methyl-substituted Carbazole |

| Substituted Phenanthroline | Multi-step synthesis involving quinoline formation (e.g., Skraup reaction). nih.gov | Bromo-fluoro-methyl-substituted Phenanthroline |

Intermediates for Dyes and Pigments

Substituted anilines, particularly those containing nitro and halogen groups, are foundational to the synthesis of a wide array of colorants. These compounds serve as diazo components, which, upon diazotization and coupling with various aromatic compounds, form azo dyes. Azo dyes are a major class of synthetic colorants used extensively in the textile, paint, and printing industries.

The synthesis of disperse dyes, which are used for coloring synthetic fibers like polyester, often involves intermediates with similar structures to this compound. The presence of bromo and nitro groups can enhance the dye's properties, such as its affinity for the fiber, color fastness, and stability.

Table 1: Examples of Substituted Anilines Used in Dye Synthesis

| Intermediate Compound | Resulting Dye Class | Key Properties Contributed |

|---|---|---|

| 4-Bromoaniline | Disazo disperse dyes | Good sublimation and washing fastness. |

| 2-Nitroaniline | Azo dyes | Intermediate for phenylenediamines used in dyes. |

Precursors for Agrochemicals

The development of new agrochemicals, such as herbicides and insecticides, frequently relies on the synthesis of complex organic molecules from versatile intermediates. Substituted anilines are a critical class of precursors in this industry. The specific arrangement of substituents on the aniline ring can be tailored to achieve desired biological activity and selectivity.

While direct patent literature for this compound in agrochemical synthesis is not prominent, the general class of substituted anilide derivatives has been patented for use as agricultural and horticultural chemicals. The combination of halogen and nitro groups on an aniline frame is a common motif in molecules with pesticidal activity.

Contributions to Advanced Materials Science Research

The incorporation of halogenated and fluorinated aromatic compounds into polymers is a well-established strategy for developing high-performance materials with enhanced properties. The structural elements of this compound suggest its potential utility in this area of research.

Development of Novel Functional Polymers

Fluorinated polymers are recognized for their unique properties, including high thermal stability, chemical resistance, and low dielectric constants. Aromatic diamines containing fluorine are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides. While this compound is a monoamine, it could be chemically modified to produce novel monomers or used to introduce functional side groups onto a polymer backbone. The introduction of fluorine can increase the free volume within the polymer, improving solubility and processability without compromising thermal stability.

Creation of Materials with Enhanced Thermal Stability and Chemical Resistance

The presence of halogen atoms in a polymer structure is known to enhance its thermal stability and chemical resistance. Halogenated polymers often exhibit improved flame retardancy. Aromatic polyamides, for instance, are known for their exceptional thermal and mechanical properties, which can be further modified by the inclusion of halogenated monomers.

Table 2: Properties of High-Performance Polymers Derived from Halogenated/Fluorinated Monomers

| Polymer Class | Monomer Type | Enhanced Properties |

|---|---|---|

| Polyimides | Fluorinated diamines | Low dielectric constant, high thermal stability. |

| Aromatic Polyamides | Brominated monomers | Flame retardancy, good thermal stability. |

Despite a comprehensive search for scientific literature and spectroscopic data, information regarding the experimental or theoretical spectroscopic characterization of this compound is not available in the public domain.

Consequently, it is not possible to provide an article that adheres to the requested outline and standards of scientific accuracy. The generation of such an article would require access to primary research data that has not been made publicly available.

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of 4-Bromo-3-fluoro-2-methyl-6-nitroaniline. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, critical information about its elemental composition and fragmentation pathways can be obtained.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. For this compound, with a molecular formula of C₇H₆BrFN₂O₂ and a molecular weight of approximately 249.04 g/mol , the EI-MS spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass.

Due to the presence of bromine, the molecular ion peak would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in EI-MS provides a fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of functional groups. A table of potential fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

| Plausible Fragmentation Pathway | Lost Fragment | Expected m/z of Fragment Ion |

| Loss of nitro group | •NO₂ | 203/205 |

| Loss of bromine atom | •Br | 170 |

| Loss of methyl group | •CH₃ | 234/236 |

| Cleavage of the C-F bond | •F | 230/232 |

| Loss of carbon monoxide from nitro group rearrangement | CO | 221/223 (from [M]⁺) |

Note: The m/z values for fragments containing bromine will also show the characteristic isotopic pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS would be used to confirm its elemental composition of C₇H₆BrFN₂O₂. The high mass accuracy of HRMS allows for the confident identification of the compound, even in complex mixtures. The table below illustrates the difference between the nominal mass and the exact mass as determined by HRMS.

| Ion | Elemental Composition | Nominal Mass (Da) | Exact Mass (Da) |

| Molecular Ion ([M]⁺) | C₇H₆⁷⁹BrFN₂O₂⁺ | 248 | 247.9624 |

| Isotopic Ion ([M+2]⁺) | C₇H₆⁸¹BrFN₂O₂⁺ | 250 | 249.9603 |

The precise mass measurements from HRMS are invaluable for confirming the identity of novel compounds or for identifying unknown components in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing non-volatile or thermally labile compounds like this compound.

In an LC-MS analysis, the compound would first be separated from impurities on an HPLC column. The eluent from the column is then introduced into the mass spectrometer's ion source, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods generally produce protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation, providing clear molecular weight information.

A typical LC-MS workflow for the analysis of this compound would involve:

Sample Preparation: Dissolving the compound in a suitable solvent.

Chromatographic Separation: Injecting the sample onto a reverse-phase HPLC column to separate the target analyte from any starting materials, byproducts, or degradation products.

Ionization: Introducing the column eluent into an ESI or APCI source.

Mass Analysis: Detecting the mass-to-charge ratio of the resulting ions to confirm the molecular weight of the eluting compounds.

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available in open-access crystallographic databases, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in its solid state.

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would yield a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity of the molecule.

Conformation: The spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the substituent groups (amino, nitro, methyl, fluoro, and bromo).

Intermolecular interactions: The presence of hydrogen bonding, halogen bonding, or other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Unit cell parameters: The dimensions of the fundamental repeating unit of the crystal.

The expected data from a successful X-ray crystallographic study would be presented in a crystallographic information file (CIF) and would include the parameters listed in the table below.

| Crystallographic Parameter | Information Provided |

| Crystal system | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space group | The specific symmetry operations of the unit cell. |

| Unit cell dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles of the unit cell. |

| Atomic coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond lengths and angles | The geometry of the molecule. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of pharmaceutical intermediates and other fine chemicals. A validated HPLC method can provide quantitative information about the purity of this compound and detect the presence of any impurities.

A typical reverse-phase HPLC method for this compound would likely utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection would most likely be performed using a UV detector, as the aromatic and nitro functionalities of the molecule would lead to strong UV absorbance.

The key parameters of an HPLC analysis are summarized in the following table.

| HPLC Parameter | Typical Conditions for Analysis of Aromatic Nitro Compounds |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water/buffer and acetonitrile/methanol. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection in the range of 254-400 nm, selected for maximum absorbance of the analyte. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The retention time of the main peak would be used to identify this compound, while the area of this peak relative to the total area of all peaks would be used to calculate its purity. This method would also be capable of separating positional isomers that may have been formed during its synthesis.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations are essential for understanding a compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of atoms and molecules based on the electron density. It is known for providing a good balance between accuracy and computational cost. A typical DFT study on a molecule like 4-Bromo-3-fluoro-2-methyl-6-nitroaniline would involve optimizing the molecular geometry to find its most stable conformation. This would be followed by calculations of various electronic properties. Unfortunately, no specific DFT studies on this compound are publicly available.

Hartree-Fock (HF) Approaches

The Hartree-Fock (HF) method is another foundational approach in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it is a crucial method and often serves as a starting point for more advanced calculations. No Hartree-Fock studies specifically targeting this compound have been identified in the scientific literature.

Basis Set Selection and Optimization

The choice of a basis set is a critical aspect of both DFT and HF calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculations. A larger and more flexible basis set generally leads to more accurate results but at a higher computational expense. The process of selecting an appropriate basis set and optimizing the molecular geometry is a standard procedure in computational studies. Without published research on this compound, there is no data on the basis sets that have been used or would be optimal for this molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. From the HOMO and LUMO energies, various electronic descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived. These descriptors provide valuable information about the molecule's reactivity and potential for chemical interactions. Regrettably, there is no available data from which to construct a table of these electronic descriptors for this compound.

Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. An MEP analysis for this compound would reveal how the various substituents influence the charge distribution across the molecule, but no such analysis has been published.

Vibrational Frequencies and Spectroscopic Property Predictions

Computational methods can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies, scientists can aid in the interpretation of experimental spectra and make assignments of specific vibrational modes to the observed spectral bands. The theoretical prediction of spectroscopic properties is a powerful tool for chemical identification and characterization. However, no computed vibrational frequency data for this compound is available.

Calculated Infrared (IR) and Raman Spectra

Theoretical vibrational spectra are typically calculated using DFT methods, often with the B3LYP functional combined with a basis set such as 6-311++G(d,p). researchgate.net These calculations, performed on the optimized molecular geometry, yield harmonic vibrational frequencies. nih.govresearchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated wavenumbers are usually scaled using empirical scale factors to provide better agreement with experimental spectra. mdpi.com

The analysis for this compound would involve assigning the calculated vibrational modes to specific molecular motions, such as:

N-H stretching vibrations of the amine group, typically appearing in the 3400-3500 cm⁻¹ region.

Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

C-H stretching vibrations of the aromatic ring and the methyl group.

C-N, C-C, C-Br, and C-F stretching vibrations.

Various bending and torsional modes that characterize the fingerprint region of the spectra.

A data table would typically be generated to compare the calculated (scaled) frequencies with observed experimental frequencies for validation.

Theoretical NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of computational chemistry. frontiersin.org The Gauge-Independent Atomic Orbital (GIAO) method, usually within a DFT framework, is the standard approach for calculating nuclear magnetic shielding tensors. chemicalbook.com These values are then converted to chemical shifts (δ) by referencing them to a standard compound, such as Tetramethylsilane (TMS).

For this compound, theoretical predictions would be made for:

¹H NMR shifts: For the protons on the aromatic ring, the amine group, and the methyl group. The chemical shifts would be influenced by the electron-withdrawing and donating effects of the various substituents.

¹³C NMR shifts: For each of the seven carbon atoms in the molecule. The substitution pattern would create a unique chemical shift for each carbon.

¹⁵N NMR shifts: For the nitrogen atoms of the amine and nitro groups. chemicalbook.com

¹⁹F NMR shifts: For the fluorine atom, which is a highly sensitive nucleus for NMR studies. nih.gov

Calculations are often performed including a solvent model (e.g., the Polarizable Continuum Model, PCM) to better simulate experimental conditions. chemicalbook.com Predicted shifts are then correlated with experimental data to confirm structural assignments.

Conformational Analysis and Energy Landscapes

The presence of bulky substituents (methyl, bromo, nitro) ortho to the amine group suggests that this compound may exhibit interesting conformational preferences due to steric hindrance. A conformational analysis would involve:

Identifying Rotatable Bonds: Primarily the bonds associated with the amine and nitro groups.

Potential Energy Surface (PES) Scan: Systematically rotating these bonds and calculating the relative energy at each step to map out the energy landscape.

Identifying Minima and Transition States: Locating the low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them.

This analysis would reveal the most stable three-dimensional structure of the molecule and whether intramolecular hydrogen bonding (e.g., between the amine N-H and the nitro O or the fluorine) plays a role in stabilizing certain conformations. nih.gov

Intermolecular Interactions and Non-covalent Bonding Studies

In the solid state, the behavior of this compound would be governed by a variety of non-covalent interactions. Computational studies, including methods like Quantum Theory of Atoms in Molecules (QTAIM), are used to characterize and quantify these interactions. nih.gov

Halogen Bonding Interactions

The bromine atom in the molecule can act as a halogen bond donor. nih.gov This interaction occurs between the electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the nitro group or the nitrogen of the amine group. researchgate.netresearchgate.net Theoretical studies would calculate the strength and directionality of these potential halogen bonds, which are crucial for understanding the crystal packing of the compound. nih.gov

Hydrogen Bonding and Other Weak Interactions

The amine group (N-H) is a classic hydrogen bond donor. It can form intermolecular hydrogen bonds with acceptors like the nitro group's oxygen atoms or the amine group's nitrogen atom on neighboring molecules. acs.org The fluorine atom, while highly electronegative, is generally a weak hydrogen bond acceptor. nih.govnih.gov Computational analysis would determine the geometry and energy of these hydrogen bonds, which are typically the strongest intermolecular forces dictating the supramolecular structure. nih.gov

Theoretical Assessment of Basicity and Acidity in Halogenated Anilines

The basicity of the aniline (B41778) amine group is significantly influenced by the electronic effects of the substituents on the aromatic ring. For this compound:

Electron-Withdrawing Groups: The nitro, bromo, and fluoro groups are all electron-withdrawing, which decreases the electron density on the nitrogen atom of the amine group. This delocalization reduces the availability of the nitrogen's lone pair to accept a proton, thereby decreasing the basicity compared to unsubstituted aniline.

Electron-Donating Group: The methyl group is weakly electron-donating, which slightly counteracts the effect of the withdrawing groups.

Theoretical calculations can quantify this effect by computing the proton affinity (PA) or by calculating the pKa of the conjugate acid (anilinium ion). researchgate.net These calculations provide a quantitative measure of how the specific substitution pattern modulates the compound's basicity. informahealthcare.com The acidity of the N-H protons would also be assessed, which is expected to be higher than that of simple anilines due to the strong electron-withdrawing substituents.

Computational Studies on Reaction Mechanisms and Transition States

As of the latest literature review, specific computational studies detailing the reaction mechanisms and transition states for this compound are not available in publicly accessible research. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, calculating activation energies, and characterizing the geometry of transition states, no published research has specifically applied these methods to this compound.

Theoretical investigations on structurally similar aniline derivatives have been conducted to understand various properties. For instance, studies on other halogenated and nitrated anilines have utilized computational methods to analyze vibrational spectra, molecular geometries, and electronic properties. These analyses provide insights into molecular stability, reactivity, and potential reaction sites. However, without specific studies on this compound, any discussion of its reaction mechanisms, such as nucleophilic aromatic substitution or reactions involving the amine group, would be purely speculative.

Detailed research findings, including data on activation energy barriers, bond lengths and angles of transition state structures, and potential energy surfaces for reactions involving this compound, remain a subject for future investigation.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways